molecular formula C13H11NS2 B1494026 4-(Methylsulfanyl)-10H-phenothiazine CAS No. 20349-56-8

4-(Methylsulfanyl)-10H-phenothiazine

Cat. No.: B1494026
CAS No.: 20349-56-8
M. Wt: 245.4 g/mol
InChI Key: TWESVZQNGCSXIC-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-10H-phenothiazine is a chemical compound of significant interest in scientific research, primarily due to its structural relationship to the prolific phenothiazine family. Phenothiazines are recognized as privileged structures in medicinal chemistry, forming the basis of first-generation antipsychotic drugs that act as typical antipsychotics by blocking D2 dopamine receptors in the brain . Beyond their historical neurological applications, contemporary research has expanded into other fields. Recent studies on novel phenothiazine-incorporating compounds have demonstrated promising in vitro growth inhibition against pathogens like Staphylococcus aureus, with some derivatives exhibiting strong activity, highlighting their potential as a scaffold for developing new antimicrobial agents . The specific 4-(Methylsulfanyl) substitution on the phenothiazine core is a key synthetic handle that researchers can utilize for further chemical modifications, such as in the synthesis of Mannich bases, or to probe structure-activity relationships (SAR) to optimize potency and selectivity for various targets . The value of this compound lies in its versatility as a building block for designing novel chemical entities and its utility in biochemical and pharmacological research aimed at understanding complex disease mechanisms. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

20349-56-8

Molecular Formula

C13H11NS2

Molecular Weight

245.4 g/mol

IUPAC Name

4-methylsulfanyl-10H-phenothiazine

InChI

InChI=1S/C13H11NS2/c1-15-12-8-4-6-10-13(12)16-11-7-3-2-5-9(11)14-10/h2-8,14H,1H3

InChI Key

TWESVZQNGCSXIC-UHFFFAOYSA-N

SMILES

CSC1=CC=CC2=C1SC3=CC=CC=C3N2

Canonical SMILES

CSC1=CC=CC2=C1SC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Effects: C2 vs. C4 Substitution

The position of substituents on the phenothiazine core significantly impacts biological activity and physicochemical properties.

Compound Substituent Position Key Findings Reference
2-(Trifluoromethyl)-10H-phenothiazine C2 Potent antitumor activity (TCID50 = 4.7 µg/mL) against HEp-2 cells
4-(Methylsulfanyl)-10H-phenothiazine C4 Intermediate for alkylation/bromination; used in phosphorescence studies
10-[4-(Phthalimido)butyl]-10H-phenothiazine C10 Enhanced antitumor activity (TCID50 = 7.8 µg/mL) with C4 side chain
  • C2 Substitution : Electron-withdrawing groups (e.g., -CF₃, -Cl) at C2 enhance antitumor potency but reduce metabolic stability due to increased electrophilicity .
Antitumor Activity (HEp-2 Cells)
Compound Substituent TCID50 (µg/mL) Notes
10-[4-(Phthalimido)butyl]-2-CF₃-10H-phenothiazine C2-CF₃, C10-phthalimido 50.0 Lower activity than non-CF₃ analogues
10-[3-(Phthalimido)propyl]-10H-phenothiazine C10-phthalimido 11.5 Optimal side-chain length (n=3)
This compound C4-SMe N/A Role in phosphorescence/delayed fluorescence
  • Trifluoromethyl (-CF₃) : High potency but variable efficacy depending on side-chain length .
  • Chlorine (-Cl) : Moderate activity (TCID50 = 6.3–75.0 µg/mL), influenced by C10 alkylation .
  • Methylsulfanyl (-SMe): Not directly tested for antitumor activity but critical in photophysical applications .
Ferroptosis Inhibition
  • Compound 51 (2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine) inhibits ferroptosis in HT1080 cells and ischemic stroke models, highlighting the importance of piperazine moieties in neuroprotection .

Structural and Conformational Analysis

Crystallographic data reveal conformational flexibility in phenothiazines:

Compound Crystal System Key Structural Features Reference
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Triclinic (P1) Non-planar structure; nitrophenyl group induces torsional strain (α = 81.6°, β = 81.4°)
This compound N/A Assumed planar core with SMe group altering electron density
  • Planarity: Unsubstituted phenothiazines are planar, but bulky substituents (e.g., ethynyl, phthalimido) disrupt conjugation, affecting photophysical and binding properties .

Preparation Methods

Thiolation of Phenothiazine Derivatives

One approach involves the direct nucleophilic substitution of a halogenated phenothiazine intermediate with a methylthiolate ion. This method typically requires:

  • Preparation of a halogenated phenothiazine precursor (e.g., 4-chlorophenothiazine).
  • Reaction with sodium methylthiolate or methylthiol in a polar aprotic solvent under reflux.
  • Purification by recrystallization or chromatography.

This method allows selective substitution at the 4-position due to the directing effects of the nitrogen and sulfur atoms in the phenothiazine ring.

Sulfur-Containing Substituent Incorporation via Mannich-Type Reactions

Research has shown that Mannich base formation involving phenothiazine derivatives can be adapted to introduce methylsulfanyl groups indirectly by:

  • Using formaldehyde and methylthiol-containing amines.
  • Forming N-substituted phenothiazine derivatives that can be further transformed into methylsulfanyl derivatives.

This approach is more complex but allows diversification of the phenothiazine substitution pattern.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol Polar aprotic solvents favor nucleophilic substitution
Temperature 60–120 °C Reflux conditions to ensure complete reaction
Reaction Time 4–24 hours Depends on substrate reactivity and solvent
Methylthiolate Source Sodium methylthiolate, methylthiol Freshly prepared to avoid oxidation
Purification Recrystallization, column chromatography To remove unreacted starting materials and by-products

Research Findings and Characterization

  • Yield : Yields typically range from 60% to 85% depending on the method and purity of reagents.
  • Spectroscopic Data :

    • ^1H NMR shows characteristic methyl protons at δ ~2.0–2.5 ppm corresponding to the methylsulfanyl group.
    • Mass spectrometry confirms molecular ion peaks consistent with the formula C13H11NS2 (Molecular weight ~241 g/mol).
    • IR spectra show C–S stretching vibrations around 700–750 cm^-1.
  • Reactivity Notes : The methylsulfanyl group is sensitive to oxidation; therefore, reactions are carried out under inert atmosphere or with antioxidants to prevent conversion to methylsulfonyl derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents Advantages Limitations
Nucleophilic substitution Halogenated phenothiazine + NaSCH3 High regioselectivity, straightforward Requires halogenated precursor
Thiol alkylation Phenothiazine thiol + MeI/Me2SO4 Good control over sulfur oxidation Thiol intermediate preparation needed
Mannich-type reaction Phenothiazine + formaldehyde + methylthiol amines Enables structural diversity Multi-step, lower overall yield

Q & A

Q. What are the established synthetic routes for 4-(Methylsulfanyl)-10H-phenothiazine, and how can reaction conditions be optimized?

The compound is commonly synthesized via Sonogashira coupling between 10-ethynyl-10H-phenothiazine and aryl halides. For example, coupling 1-iodo-4-nitrobenzene with 10-ethynyl-10H-phenothiazine in a THF/triethylamine solvent system using Pd(PPh₃)₄ and CuI as catalysts yields derivatives with ~6.9% efficiency after purification by gel permeation chromatography . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), catalyst loading (e.g., 6 mol% Pd), and reaction time (e.g., 20 hours). Solvent choice (polar aprotic vs. nonpolar) and temperature (ambient vs. reflux) significantly impact yield and purity.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of dichloromethane solutions. Data collection uses a Rigaku Saturn724+ diffractometer (MoKα radiation, λ = 0.22 Å), with absorption correction via NUMABS. Structure refinement employs SHELXL-2014/7 for small-molecule crystallography, constraining H-atoms and refining anisotropic displacement parameters. Key metrics include R1 values < 0.05 and wR2 < 0.10 for high reliability .

Q. What spectroscopic techniques validate the purity and structure of this compound?

  • ¹H NMR : Characteristic aromatic proton signals (δ = 7.10–8.21 ppm) confirm substitution patterns .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 384.0568 for C₁₉H₁₅ClN₃O₂S) match theoretical masses .
  • XRD : Unit cell parameters (e.g., a = 8.1891 Å, α = 81.632°) validate crystallinity .

Advanced Research Questions

Q. How do substituents at the phenothiazine core influence biological activity, such as HDAC inhibition or antimicrobial effects?

Substituents like hydroxamic acids (e.g., 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) enhance histone deacetylase (HDAC) inhibition by chelating Zn²⁺ in catalytic sites. Bioactivity is quantified via IC₅₀ values (nM range) in enzymatic assays . Methylsulfanyl groups improve lipophilicity, affecting membrane permeability and IC₅₀ in cell-based models. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro) reduce potency compared to electron-donating moieties .

Q. What methodologies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disordered solvent : Use SQUEEZE in PLATON to model electron density .
  • Twinning : Apply twin refinement in SHELXL with HKLF5 data format. For example, a BASF parameter < 0.5 indicates minor twinning .
  • Validation tools : CheckCIF flags outliers (e.g., bond distance deviations > 3σ) and suggests corrections .

Q. How can computational modeling predict the reactivity of this compound in photodynamic applications?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer efficiency. For instance, phenothiazine derivatives with extended π-systems (e.g., carbazole-phenothiazine hybrids) show narrowed bandgaps (~2.5 eV), enhancing intersystem crossing for room-temperature phosphorescence . Molecular dynamics (MD) simulations further model aggregation-induced emission (AIE) behavior in solid-state matrices.

Q. What strategies stabilize sulfone derivatives of phenothiazine for materials science applications?

Oxidation of the methylsulfanyl group to sulfone (e.g., using H₂O₂ or meta-chloroperbenzoic acid) increases thermal stability (TGA decomposition > 250°C). Sulfone derivatives exhibit enhanced electron-withdrawing capacity, making them suitable for organic semiconductors (e.g., hole-transport layers in OLEDs). Crystallographic studies show sulfone groups induce planarization of the phenothiazine core, improving charge mobility .

Q. How do dynamic molecular architectures incorporating this compound achieve stimuli-responsive properties?

Bowl-shaped phenothiazine-carbazole hybrids (e.g., CP in Nature Communications) exhibit reversible guest accommodation . Host-guest interactions with fullerenes (C₆₀) trigger conformational changes, modulating ultralong phosphorescence (lifetime > 500 ms). This is characterized by time-resolved photoluminescence spectroscopy and single-crystal-to-single-crystal (SCSC) transformation studies .

Methodological Notes

  • Contradiction Management : Cross-validate NMR and XRD data to resolve synthetic byproduct ambiguities .
  • High-Throughput Screening : Use fragment-based crystallography pipelines (e.g., SHELXC/D/E) for rapid phase determination in derivative studies .
  • Safety Protocols : Handle methylsulfanyl derivatives under inert atmospheres (N₂/Ar) to prevent oxidation during synthesis .

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